trans-Sulindac Exhibits >166‑Fold Weaker COX Inhibition than Its Active Sulfide Metabolite
trans-Sulindac (sulindac sulfoxide) is essentially inactive as a direct COX inhibitor, displaying IC50 values >300 µM for both COX-1 and COX-2 [1]. In contrast, its primary active metabolite, sulindac sulfide, potently inhibits COX-1 (IC50 = 1.8 µM) and COX-2 (IC50 = 6.3 µM) under identical assay conditions [1]. This >166‑fold difference in potency confirms that the pharmacological activity of sulindac is entirely dependent on in vivo or in vitro metabolic reduction, and that the sulfoxide prodrug itself cannot substitute for the sulfide in biochemical assays requiring direct COX inhibition.
| Evidence Dimension | COX-1 and COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | COX-1 IC50 >300 µM; COX-2 IC50 >300 µM |
| Comparator Or Baseline | Sulindac sulfide: COX-1 IC50 = 1.8 µM; COX-2 IC50 = 6.3 µM |
| Quantified Difference | >166‑fold (COX-1); >47‑fold (COX-2) |
| Conditions | Purified ovine COX-1 and COX-2 enzyme assays [1] |
Why This Matters
Researchers must use trans-sulindac specifically when studying prodrug activation or when a COX‑inactive control is required; substituting with sulindac sulfide would introduce potent, confounding COX inhibition.
- [1] Piazza GA, Keeton AB, Tinsley HN, et al. A novel sulindac derivative that does not inhibit cyclooxygenases but potently inhibits colon tumor cell growth and induces apoptosis with antitumor activity in vivo. Table 1: COX-1 and COX-2 IC50 values. Cancer Prev Res (Phila). 2009;2(6):572-580. Data reproduced in PMC3227417. View Source
